molecular formula C14H19N3O B15003074 N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]acetamide

N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]acetamide

Cat. No.: B15003074
M. Wt: 245.32 g/mol
InChI Key: XNSYCJMQXPTHOV-UHFFFAOYSA-N
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Description

N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a propyl group at the 1-position of the benzimidazole ring and an acetamide group attached to the ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-1,3-benzodiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to hydrolysis and subsequent acetylation to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide

Uniqueness

N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE is unique due to its specific structural features, such as the propyl group at the 1-position and the acetamide group attached to the ethyl chain. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[2-(1-propylbenzimidazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C14H19N3O/c1-3-10-17-13-7-5-4-6-12(13)16-14(17)8-9-15-11(2)18/h4-7H,3,8-10H2,1-2H3,(H,15,18)

InChI Key

XNSYCJMQXPTHOV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C

Origin of Product

United States

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